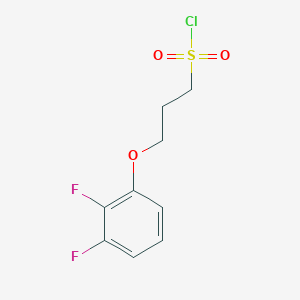
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, an ester functional group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ester Group: The ester functional group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.
Methylation and Amination: The final step involves the methylation of the amino group using methyl iodide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-2-(methylamino)-4-(1h-imidazol-1-yl)butanoate
- Methyl 2-methyl-2-(methylamino)-4-(1h-triazol-1-yl)butanoate
Uniqueness
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to imidazole or triazole analogs. The pyrazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)5-8-13-7-4-6-12-13/h4,6-7,11H,5,8H2,1-3H3 |
InChI Key |
DLPGOUZFPQPYQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=CC=N1)(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)




![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
![tert-butyl 5-amino-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13638599.png)
